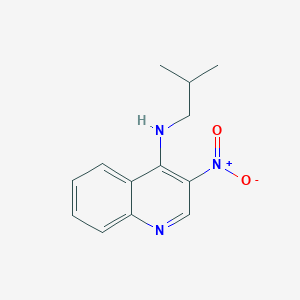

4-Isobutylamino-3-nitroquinoline

Übersicht

Beschreibung

4-Isobutylamino-3-nitroquinoline is an organic compound that contains isobutylamine and nitro substituents within its quinoline structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutylamino-3-nitroquinoline typically involves the nitration of 4-hydroxyquinoline to obtain 4-hydroxy-3-nitroquinoline. This intermediate is then chlorinated to produce 4-chloro-3-nitroquinoline. The final step involves the substitution of the chlorine atom with an isobutylamine group to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Catalytic Hydrogenation to 3-Amino-4-isobutylaminoquinoline

The nitro group in 4-isobutylamino-3-nitroquinoline is reduced to an amine via catalytic hydrogenation, forming 3-amino-4-isobutylaminoquinoline. This reaction is pivotal for subsequent cyclization steps in imiquimod synthesis.

Reaction Conditions and Outcomes

| Catalyst | Solvent | Pressure | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| Raney Nickel | Methanol | 3.5 kg/cm² H₂ | 2.5 | 60%* | |

| Palladium/Carbon | Ethyl Acetate | 55 psi H₂ | 6 | ~85% |

*After recrystallization from isopropyl ether .

Mechanistic Insights :

-

Raney Nickel : The reaction proceeds via heterogeneous catalysis, with hydrogen adsorption on the nickel surface facilitating nitro-group reduction. Methanol acts as both solvent and proton donor .

-

Palladium/Carbon : Homogeneous hydrogenation occurs, with sodium sulfate added to absorb water and prevent catalyst poisoning .

Key Observations :

-

Raney nickel offers faster reaction times (~3 hours) but requires post-reaction filtration (e.g., celite bed) to remove catalyst residues .

-

Palladium/Carbon systems achieve higher yields but necessitate longer reaction times (~6 hours) .

Role in Imidazo[4,5-c]quinoline Formation

The reduced amine product (3-amino-4-isobutylaminoquinoline) undergoes cyclization with aldehydes to form imidazo[4,5-c]quinoline derivatives, a structural core of imiquimod. While this step involves the amine derivative, the nitro-to-amine reduction is essential for enabling this reactivity .

Example Cyclization Reaction

Reactants :

-

3-Amino-4-isobutylaminoquinoline

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

Conditions :

-

Solvent: Triethyl orthoformate

-

Catalyst: Formic acid (5 drops)

-

Temperature: 135–140°C

-

Duration: 1 hour

Product :

2-(3,4-Dimethoxyphenyl)-1-isobutyl-1H-imidazo[4,5-c]quinoline (m.p. 192–199°C) .

Comparative Analysis of Reduction Methods

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

4-Isobutylamino-3-nitroquinoline has demonstrated notable antiviral properties, particularly against herpes simplex virus (HSV). Research indicates that this compound can significantly reduce lesion development in animal models when administered before or shortly after viral infection. The mechanism of action is believed to involve immunomodulation, specifically the induction of interferon, which enhances the immune response against viral infections .

Key Findings:

- Efficacy: Administered topically to guinea pigs, it resulted in fewer episodes and shorter duration of recurrent lesions caused by HSV .

- Mechanism: Induction of interferon suggests potential utility in treating other viral infections and conditions such as rheumatoid arthritis and warts .

Vaccine Adjuvant

Recent studies have explored the use of this compound as an adjuvant in vaccines. Its role as a Toll-like receptor (TLR) 7 agonist enhances the immune response to vaccines, improving efficacy against pathogens like SARS-CoV-2. This application is particularly relevant in the context of developing more effective vaccines during pandemics .

Case Study:

- In a study involving the COVAXIN vaccine, this compound was utilized to boost antibody responses against the target antigen, demonstrating its potential to enhance vaccine performance .

Immunopharmacological Evaluation

The immunopharmacological profile of this compound highlights its ability to modulate immune responses effectively. Studies have shown that it can stimulate innate immune responses, which is crucial for developing therapies for various infectious diseases.

Research Findings:

- The compound has been evaluated for its ability to enhance cytokine production and activate natural killer (NK) cells, which are vital components of the innate immune system .

- Its structural modifications have been explored to improve solubility and bioavailability, enhancing its therapeutic potential .

Wirkmechanismus

The mechanism of action of 4-isobutylamino-3-nitroquinoline involves its interaction with specific molecular targets. For instance, it has been studied for its ability to modulate immune responses by targeting Toll-like receptors (TLR7/8). This interaction leads to the activation of antigen-presenting cells and the subsequent enhancement of humoral and T-cell mediated immunity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imiquimod: An immune response modifier used for topical treatment of actinic keratoses.

Resiquimod: Another TLR7/8 agonist with similar immune-modulating properties.

Uniqueness

4-Isobutylamino-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Isobutylamino-3-nitroquinoline is a nitro-substituted quinoline compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula , is primarily recognized for its role as an intermediate in the synthesis of imiquimod, a drug used for immune modulation in dermatological applications. The biological activity of this compound is largely linked to its derivatives and their interactions with various biological targets.

Chemical Structure and Properties

The structural characteristics of this compound enhance its lipophilicity, which is crucial for its biological activity. The presence of the isobutyl group at the 4-position and the nitro group at the 3-position contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 241.28 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 456.7 ± 48.0 °C |

| Melting Point | 292-294 °C |

This compound exhibits its biological effects primarily through Toll-like receptor (TLR) activation , particularly TLR7. This activation leads to:

- Stimulation of the innate immune response : It enhances natural killer (NK) cell activity and activates macrophages to secrete cytokines such as interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .

- Antiviral properties : The compound has shown efficacy in reducing lesion development in animal models infected with viruses, such as Herpes simplex virus .

Biological Activity Studies

Research has demonstrated the compound's potential in various therapeutic applications:

-

Antiviral Activity : In studies involving guinea pigs, administration of compounds related to this compound resulted in a significant reduction in lesions caused by viral infections .

- Example Study : Guinea pigs treated with a topical formulation exhibited fewer episodes of recurrent lesions when compared to untreated controls.

- Immunomodulatory Effects : The compound has been investigated for its ability to induce interferon production, suggesting potential applications in treating conditions like rheumatoid arthritis and certain cancers .

- Antiparasitic Activity : Recent studies have shown that derivatives of this compound exhibit activity against intracellular amastigotes of Leishmania amazonensis, indicating potential use in treating leishmaniasis .

Case Study 1: Antiviral Efficacy

In a controlled trial, guinea pigs were administered a suspension of this compound prior to infection with Herpes simplex virus Type II. Results indicated a statistically significant decrease in lesion severity and duration compared to untreated controls.

Case Study 2: Immunomodulation

A study evaluated the immunomodulatory effects of imiquimod (derived from this compound) on patients with actinic keratosis. Patients treated with imiquimod showed enhanced immune responses characterized by increased cytokine production and improved clinical outcomes.

Eigenschaften

IUPAC Name |

N-(2-methylpropyl)-3-nitroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUWBBGUDMBQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451360 | |

| Record name | 4-Isobutylamino-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99009-85-5 | |

| Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylamino-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.